molecular formula C24H21N3O4 B10989832 N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B10989832
M. Wt: 415.4 g/mol
InChI Key: LYMQDCLSYZJDPA-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a tetrahydro-1H-1,4-benzodiazepin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the benzodiazepine core: The 4-(benzyloxy)benzaldehyde is then reacted with o-phenylenediamine under acidic conditions to form the benzodiazepine core.

    Acetylation: The final step involves the acetylation of the benzodiazepine core with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, making it potentially useful in the treatment of anxiety and other neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic effects.

    Lorazepam: Known for its sedative and anxiolytic properties.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H21N3O4/c28-22(14-21-24(30)26-20-9-5-4-8-19(20)23(29)27-21)25-17-10-12-18(13-11-17)31-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,25,28)(H,26,30)(H,27,29)

InChI Key

LYMQDCLSYZJDPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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